molecular formula C21H20N4O5S2 B2973013 Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-01-5

Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2973013
CAS RN: 392293-01-5
M. Wt: 472.53
InChI Key: KMKRYYJGPWYMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound . It contains a total of 53 bonds, including 31 non-H bonds, 16 multiple bonds, 12 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, 2 aliphatic secondary amides, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound includes a variety of bond types and functional groups. It has 31 non-H bonds, 16 multiple bonds, 12 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, 2 aliphatic secondary amides, and 1 aromatic ether .

Scientific Research Applications

Synthesis and Evaluation of Analogs for Medical Applications

Researchers have developed analogs of compounds similar to Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, investigating their potential in medical science. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized as glutaminase inhibitors, with some showing improved solubility and potency in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Activity

This compound and its derivatives have been explored for their antimicrobial properties. For example, 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains, highlighting the therapeutic potential of these compounds in addressing antibiotic resistance (Salahuddin et al., 2017).

Heterocyclic Compound Synthesis

The synthesis of 1,2,3-thiadiazoles, which are structurally related to this compound, has been a focus of research. These studies aim to explore diverse synthetic methods and the potential applications of these heterocyclic compounds in various fields, including pharmaceuticals and materials science (Peet & Sunder, 1975).

Insecticidal Properties

Research into novel heterocycles incorporating a thiadiazole moiety has also investigated the potential insecticidal properties against agricultural pests. For instance, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were tested against the cotton leafworm, revealing promising results for agricultural applications (Fadda et al., 2017).

Antineoplastic Potential

The exploration of 1,2,3-thiadiazoles for their antineoplastic (anti-cancer) properties demonstrates the ongoing interest in developing new therapeutic agents. Novel 4-monosubstituted and 4,5-disubstituted derivatives of 1,2,3-thiadiazole have been synthesized, showing potential as innovative treatments for cancer (Looker & Wilson, 1965).

properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-2-29-19(28)14-8-10-15(11-9-14)22-18(27)13-31-21-25-24-20(32-21)23-17(26)12-30-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKRYYJGPWYMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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